1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
Description
1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is a piperidine-derived compound featuring a trifluoroethyl ketone group and an aminomethyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₈H₁₃F₃N₂O (free base, MW: 210.20) , and it is structurally characterized by the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and influences binding interactions in biological systems.
Properties
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c9-8(10,11)7(14)13-3-1-2-6(4-12)5-13/h6H,1-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNMRFVXOINQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Identity and Structural Features
| Parameter | Description |
|---|---|
| Molecular Formula | C₈H₁₄ClF₃N₂O |
| Molecular Weight | 246.66 g/mol |
| IUPAC Name | 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethanone hydrochloride |
| CAS Number | 1577102-34-1 |
| Structural Highlights | Piperidine ring with aminomethyl at 3-position; trifluoroacetyl group at 1-position; hydrochloride salt form |
| Stereochemistry | Typically racemic mixtures; stereochemistry at 3-position not specified |
This compound’s trifluoroacetyl group imparts strong electron-withdrawing characteristics, which can influence biological activity and metabolic stability. The aminomethyl group serves as a primary amine functional site for further derivatization or ionic interactions.
Preparation Methods
General Synthetic Approach
The synthesis generally involves:
- Functionalization of a piperidine ring at the 3-position with an aminomethyl group.
- Introduction of the trifluoroacetyl moiety at the nitrogen (1-position) of the piperidine.
- Formation of the hydrochloride salt to enhance solubility.
Detailed Synthetic Procedures
Synthesis of 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one Hydrochloride
The synthesis of the hydrochloride salt form typically involves multi-step reactions starting from protected or substituted piperidine derivatives:
Step 1: Preparation of 3-(Aminomethyl)piperidine Intermediate
The aminomethyl group is introduced at the 3-position of the piperidine ring often through reduction of azidomethyl precursors or via nucleophilic substitution reactions on suitable intermediates.
For example, (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate can be synthesized by catalytic hydrogenation of the corresponding azidomethyl derivative using palladium on activated carbon in methanol at room temperature for 9 hours, yielding 74% of the product.
Step 2: Introduction of the Trifluoroacetyl Group
The trifluoroacetyl moiety is introduced by acylation of the piperidine nitrogen with trifluoroacetyl chloride or related reagents.
A typical reaction involves dissolving the piperidine amine in anhydrous dichloromethane, cooling to 0–20 °C, and adding trifluoroacetyl chloride dropwise in the presence of a base such as triethylamine to capture HCl generated during the reaction. The reaction proceeds over 16 hours to afford the trifluoroacetylated product.
Step 3: Formation of Hydrochloride Salt
The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing solubility and stability for isolation and further use.
Representative Reaction Conditions and Yields
Alternative Synthetic Routes and Related Compounds
While direct preparation methods for this compound are limited in literature, related trifluoroacetylated amines have been synthesized via nitration and trifluoromethanesulfonic acid-mediated reactions, indicating potential alternative routes involving electrophilic trifluoroacetylation under acidic conditions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmacological agent due to its ability to interact with various biological targets. Notably, it has been investigated for:
- Neuropharmacology : The piperidine structure is often associated with compounds that exhibit activity on neurotransmitter systems. Research indicates that derivatives of piperidine can modulate dopamine and serotonin receptors, making this compound a candidate for developing treatments for neurological disorders such as depression and anxiety .
- Anticancer Activity : Studies have shown that compounds with trifluoroethyl groups can enhance the potency of anticancer agents by improving their pharmacokinetic properties. The trifluoromethyl group may contribute to increased lipophilicity, facilitating better cell membrane penetration and bioavailability .
Material Sciences
In addition to biological applications, 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is being researched for its potential uses in material sciences:
- Polymer Chemistry : The compound can serve as a building block for synthesizing new polymers with enhanced thermal stability and chemical resistance due to the presence of fluorinated groups. These materials are useful in coatings and advanced composites .
Synthesis of Other Compounds
The unique functional groups present in this compound allow it to be utilized as an intermediate in the synthesis of more complex molecules:
- Synthetic Pathways : It can be employed in the synthesis of various biologically active molecules through reactions such as nucleophilic substitution and amination processes. This versatility makes it a valuable reagent in organic synthesis .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Neuropharmacological Screening
A study conducted on derivatives of this compound demonstrated significant activity against serotonin receptors. The results indicated that modifications to the piperidine ring could enhance receptor affinity and selectivity, suggesting potential therapeutic uses in treating mood disorders.
Case Study 2: Anticancer Research
In vitro assays using this compound showed promising results against various cancer cell lines. The trifluoroethyl group was found to increase cytotoxicity compared to non-fluorinated analogs, indicating a structure–activity relationship that could be exploited for drug development.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Positional Isomers: 2- vs. 3-Aminomethyl Substituents
The position of the aminomethyl group on the piperidine ring significantly impacts molecular conformation and biological activity. For example:
- 1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride (CAS: 1606799-59-0, MW: 246.66) differs only in the placement of the aminomethyl group at the 2-position. This isomer is commercially available and used in drug discovery, but its biological selectivity and potency may vary due to altered steric interactions with target proteins compared to the 3-substituted analog.
Table 1: Key Differences Between Positional Isomers
Substituent Variations on the Ketone Group
The trifluoroethyl group distinguishes the target compound from analogs with alternative substituents:
- (S)-1-(3-(Aminomethyl)piperidin-1-yl)ethanone (MW: 156.22): Lacks the trifluoromethyl group, reducing electron-withdrawing effects and lipophilicity . This compound demonstrated 63-fold selectivity for BRD4 BD1 (pIC₅₀: 8.0) in enantiomeric studies, highlighting the importance of substituent electronic properties in target engagement .
Table 2: Impact of Ketone Substituents
Ring System Modifications
- 1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one: Replaces the six-membered piperidine ring with a four-membered azetidine, introducing ring strain and conformational rigidity. This may enhance binding specificity but reduce synthetic accessibility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-(aminomethyl)piperidine with trifluoroacetic anhydride in the presence of a base like DIPEA (diisopropylethylamine) in a polar aprotic solvent (e.g., NMP or DMF) under inert conditions. Reaction optimization may involve adjusting stoichiometry, temperature (e.g., 50–80°C), and reaction time (6–24 hours) to maximize yield .
- Validation : Purity (>95%) should be confirmed via LCMS and H NMR, as demonstrated in analogous piperidin-1-yl ethanone syntheses .
Q. How can the structural conformation of this compound be characterized to confirm its stereochemical integrity?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for structure refinement. For amorphous solids, employ F NMR and H-C HSQC to resolve trifluoromethyl and piperidine ring dynamics .
- Key Parameters : Crystallization solvents (e.g., ethanol/water mixtures) and temperature gradients (slow cooling) improve crystal quality .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Target receptor-binding assays (e.g., GPCRs or kinases) using fluorescence polarization or SPR (surface plasmon resonance). Piperidine derivatives often exhibit affinity for neurotransmitter receptors; test at concentrations of 1–100 µM .
- Controls : Include positive controls (e.g., known inhibitors) and validate results with dose-response curves (IC/EC determination).
Advanced Research Questions
Q. How do enantiomers of this compound (if present) influence pharmacological activity, and what chiral resolution methods are recommended?
- Methodology : Synthesize enantiomers using chiral auxiliaries or catalysts (e.g., (R)- or (S)-BINOL). Separate via chiral HPLC (e.g., Chiralpak IA/IB columns with hexane/isopropanol mobile phases). Assess activity differences using cell-based assays (e.g., cAMP modulation in HEK293 cells) .
- Case Study : Analogous compounds showed >10-fold differences in potency between enantiomers in kinase inhibition studies .
Q. What strategies resolve contradictions in crystallographic data vs. computational docking predictions?
- Methodology : Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model flexible regions (e.g., the aminomethyl side chain). Compare with SCXRD electron density maps. Discrepancies may arise from solvent interactions or crystal packing effects .
- Validation : Use SHELXL’s TWIN and HKLF5 commands to refine twinned crystals and improve data accuracy .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with -CFH or -CH). Test using parallel medicinal chemistry (PMC) workflows. For example:
- Piperidine ring : Vary substitution patterns (e.g., 3- vs. 4-aminomethyl).
- Trifluoroethanone : Replace with ketone or ester groups.
- Assays : Compare IC values in target-specific assays (e.g., enzyme inhibition) .
Data Contradiction Analysis
Q. How to address inconsistencies in biological activity data across different research groups?
- Root Causes : Variability may arise from differences in cell lines (e.g., HEK293 vs. CHO), assay conditions (e.g., ATP concentrations in kinase assays), or compound purity.
- Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
Methodological Best Practices
Q. What analytical techniques are critical for confirming compound identity and purity?
- Techniques :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
